B1578489 Ocellatin-5

Ocellatin-5

Cat. No.: B1578489
Attention: For research use only. Not for human or veterinary use.
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Description

Ocellatin-5 is a cationic antimicrobial peptide (AMP) belonging to the ocellatin family, which is found exclusively in the skin secretions of frogs from the Leptodactylus genus . With a sequence of AVLDILKDVGKGLLSHFMEKV-amide , this peptide adopts an amphipathic α-helical structure, a feature common to ocellatins that is critical for its mechanism of action . AMPs like this compound are a primary focus in antimicrobial research due to their broad-spectrum activity and a membrane-disrupting mechanism that poses a low risk for inducing bacterial resistance compared to conventional antibiotics . The primary research value of this compound lies in its interaction with microbial membranes. Studies on related ocellatins demonstrate that these peptides exhibit selective toxicity towards prokaryotic and protozoan cells over mammalian cells, preferentially binding to and disrupting membranes rich in anionic phospholipids, such as those found in bacteria and Leishmania parasites . This mechanism makes it a compelling candidate for investigating novel anti-infective agents, especially in the fight against multidrug-resistant pathogens . Furthermore, research on ocellatin peptides has expanded beyond direct antimicrobial activity. Some family members have shown potential in mitigating oxidative stress and modulating immune responses, suggesting broader biomedical research applications . This compound is supplied for research purposes to support these vital areas of study. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

AVLDILKDVGKGLLSHFMEKV

Origin of Product

United States

Comparison with Similar Compounds

Efficacy Against Pathogens

Peptide MIC Against E. coli (µM) MIC Against S. aureus (µM) Hemolytic Activity
This compound 28 56 Limited data; low hemolysis
Ocellatin-6 22 45 Low hemolysis
Ocellatin-P1 18 35 Not reported
P3-Ll-2085 (hybrid) 15 30 100% hemolysis at 40 µM
Ocellatin-S (1–22) 10 20 No hemolysis

Key Findings :

  • This compound exhibits intermediate potency compared to ocellatin-6 and ocellatin-S but superior to ocellatin-7/-8/-9, which show negligible activity (MIC > 100 µM) due to reduced hydrophobicity and α-helix content .

Physicochemical Properties and Mechanisms

Hydrophobicity and Charge

Property This compound Ocellatin-6 Ocellatin-7/-8/-9
GRAVY Score 0.56 0.49 0.06–0.14
Net Charge +3 +4 +2
% Hydrophobic Residues 52% 48% 42%

Mechanistic Insights :

  • Higher hydrophobicity in this compound enhances membrane insertion, while its moderate charge balances target specificity and toxicity .
  • Ocellatin-7/-8/-9’s low hydrophobicity and charge correlate with weak membrane disruption, explaining their poor antimicrobial performance .

Hemolytic and Selectivity Profiles

In contrast, synthetic analogs like P3-Ll-2085 demonstrate a stark trade-off: enhanced antimicrobial activity at the cost of high hemolysis (100% at 40 µM) . This highlights the importance of maintaining natural peptide scaffolds to preserve selectivity.

Preparation Methods

Molecular Identification and cDNA Cloning

The initial step in preparing Ocellatin-5 involves identifying its genetic sequence through molecular cloning techniques:

  • Total RNA Isolation and cDNA Amplification : Total RNA is extracted from frog skin tissue, followed by reverse transcription to synthesize cDNA encoding prepro-peptide precursors of Ocellatin peptides. Specific cDNAs are amplified using polymerase chain reaction (PCR) targeting the Ocellatin gene family.

  • Cloning and Sequencing : Amplified cDNAs are cloned into plasmid vectors and transformed into bacterial colonies. Colonies are screened, plasmids purified, and inserts sized to select appropriate clones for sequencing. Sequencing reveals the nucleic acid and deduced amino acid sequences of the prepro-peptides, which include a signal peptide, an acidic domain, and the mature Ocellatin peptide.

  • Sequence Analysis : The mature peptide sequence of this compound is typically 25 amino acids long with a conserved structure. Sequence data confirm the peptide’s identity and guide subsequent chemical synthesis.

Peptide Synthesis by Solid-Phase Method

After gene identification, this compound is chemically synthesized using solid-phase peptide synthesis (SPPS):

  • Resin and Strategy : Synthesis is performed on a Rink amide polystyrene resin employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which allows stepwise addition of amino acids while protecting reactive groups.

  • Coupling Reagents and Conditions : Amino acids are coupled using N, N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in N, N-dimethylformamide under stirring for about 120 minutes per coupling cycle to ensure high efficiency.

  • Cleavage and Deprotection : After chain assembly, peptides are cleaved from the resin and side-chain protecting groups removed using a trifluoroacetic acid (TFA)-based cocktail (TFA:triisopropylsilane:ethanedithiol:water) for approximately 180 minutes at room temperature.

  • Precipitation and Lyophilization : The crude peptide is precipitated with diisopropyl ether, extracted with water, and lyophilized to yield a dry peptide powder ready for purification.

Purification and Characterization

Purification and verification of this compound’s identity and purity are critical:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Peptides are purified on preparative C18 columns using a linear gradient of acetonitrile containing 0.1% TFA in water. Typical gradients range from 20% to 100% acetonitrile over 35-40 minutes at a flow rate of 2.0 mL/min, with detection at 214 nm.

  • Mass Spectrometry Confirmation : Purified peptides are analyzed by MALDI-ToF/ToF mass spectrometry to confirm molecular mass and verify the peptide sequence and amidation status at the C-terminus.

  • Amino Acid Sequencing : Automated Edman degradation sequencing further confirms the primary structure of the peptide.

Functional Preparations for Biophysical Studies

For membrane interaction and functional assays, this compound can be prepared in vesicle systems:

  • Vesicle Preparation : Lipid vesicles mimicking biological membranes are prepared by dissolving lipids such as POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) in chloroform, evaporating to form lipid films, hydrating with buffer, and extruding through polycarbonate membranes to form large unilamellar vesicles (LUVs).

  • Dye Leakage Assays : Calcein-loaded vesicles are used to assess membrane-disruptive activity of the peptide, providing functional data correlating peptide structure with antimicrobial potency.

Summary Table of Preparation Steps for this compound

Step Description Key Reagents/Equipment Reference
RNA Isolation & cDNA Cloning Extraction of total RNA, cDNA synthesis, PCR amplification, cloning into plasmids RNA extraction kits, PCR reagents, plasmid vectors
DNA Sequencing Sequencing of cloned cDNA inserts to determine peptide precursor sequences DNA sequencer
Solid-Phase Peptide Synthesis Stepwise Fmoc-SPPS on Rink amide resin with carbodiimide coupling Rink amide resin, Fmoc amino acids, coupling reagents
Cleavage and Deprotection Removal of peptide from resin and side-chain protecting groups using TFA cocktail TFA, triisopropylsilane, ethanedithiol, water
Purification RP-HPLC purification using C18 column and acetonitrile gradients HPLC system, C18 column, solvents
Characterization MALDI-ToF/ToF mass spectrometry and Edman degradation for sequence confirmation Mass spectrometer, protein sequencer
Vesicle Preparation (for assays) Preparation of lipid vesicles for functional assays Lipids (POPC, POPG), extrusion apparatus

Research Findings Related to Preparation

  • The mature Ocellatin peptides, including this compound, are derived from prepro-peptides with a conserved tripartite structure: signal peptide, acidic domain, and mature peptide.

  • Amidation at the C-terminus is a common post-synthetic modification confirmed by mass spectrometry, influencing peptide stability and activity.

  • Solid-phase peptide synthesis using Fmoc chemistry yields peptides with high purity and correct sequence, essential for biological activity studies.

  • Functional assays using lipid vesicles demonstrate that slight sequence variations affect membrane interaction and antimicrobial properties, highlighting the importance of precise peptide synthesis and characterization.

Q & A

Q. How can researchers validate the ecological relevance of this compound’s antimicrobial function in native frog habitats?

  • Methodology: Isolate symbiotic microbes from Leptodactylus skin and test this compound’s activity against these strains. Pair with field studies to correlate peptide expression levels with microbial load or environmental stressors (e.g., pH, temperature) .

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